GSK PERK Inhibitor, specifically GSK2656157, is a novel compound developed to inhibit the protein kinase R-like endoplasmic reticulum kinase, commonly referred to as PERK. This kinase plays a crucial role in the unfolded protein response, a cellular stress response mechanism activated under conditions such as hypoxia and nutrient deprivation. The inhibition of PERK represents a promising therapeutic strategy for various cancers and other diseases associated with endoplasmic reticulum stress.
GSK2656157 is classified as an ATP-competitive inhibitor targeting the PERK enzyme. It was discovered through a medicinal chemistry optimization process aimed at enhancing potency and selectivity while reducing lipophilicity. The compound exhibits high specificity for PERK, with an inhibitory concentration (IC50) of approximately 0.9 nanomolar, demonstrating its potential as a therapeutic agent against tumors characterized by elevated PERK activity .
The synthesis of GSK2656157 involved several key steps focused on optimizing the compound's pharmacokinetic properties. The synthetic route included modifications to the molecular structure to enhance solubility and reduce lipophilicity. This process began with the identification of initial lead compounds, followed by iterative cycles of synthesis and biological evaluation to refine efficacy and selectivity.
The synthetic scheme typically incorporates heteroaryl acetamide analogues, which were found to be potent inhibitors when appropriately substituted. The fluorination of specific positions within the molecule was crucial for maintaining biochemical potency while improving pharmacokinetic profiles .
GSK2656157 has a complex molecular structure characterized by an indoline core with various substituents that enhance its binding affinity for the ATP-binding site of PERK. The structural formula indicates a highly selective binding profile, which is essential for minimizing off-target effects.
The molecular weight, solubility parameters, and partition coefficients are critical data points that inform on the compound's behavior in biological systems. For instance, the calculated logP values indicate favorable distribution characteristics in vivo .
The primary chemical reaction involving GSK2656157 is its competitive inhibition of PERK through binding to its ATP-binding site. This interaction prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key step in the unfolded protein response pathway.
In vitro assays have demonstrated that GSK2656157 effectively inhibits PERK activity across various cell lines, leading to decreased phosphorylation levels of eIF2α and subsequent downstream effects on gene expression related to stress responses .
The mechanism of action for GSK2656157 involves its binding to the ATP-binding site of PERK, thereby inhibiting its kinase activity. This inhibition results in reduced phosphorylation of eIF2α, which is crucial for regulating protein synthesis under stress conditions. The downstream effects include decreased levels of activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP), both of which are involved in mediating cellular responses to stress .
Data from various studies indicate that GSK2656157 not only inhibits PERK but can also activate alternative stress response pathways at higher concentrations, suggesting a complex interplay between different signaling mechanisms within cells .
GSK2656157 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's bioavailability and therapeutic efficacy in clinical settings .
The primary application of GSK2656157 lies in cancer therapy, particularly for tumors exhibiting high levels of endoplasmic reticulum stress. Its ability to selectively inhibit PERK makes it a candidate for treating various malignancies where this pathway is dysregulated.
Additionally, research is ongoing into its potential applications in neurodegenerative diseases, diabetes, and other conditions associated with chronic endoplasmic reticulum stress . Clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in human subjects.
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, post-translational modification, lipid biosynthesis, and calcium storage. Proteostasis—the balanced state of protein synthesis, folding, and degradation—is fundamental to cellular health. When proteostasis is disrupted by stressors such as nutrient deprivation, hypoxia, oxidative stress, or toxic aggregates, misfolded and unfolded proteins accumulate in the ER lumen, triggering endoplasmic reticulum stress [3] [10]. To mitigate this stress, cells activate the unfolded protein response (UPR), an evolutionarily conserved signaling network coordinated by three ER-resident transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), activating transcription factor 6 (ATF6), and protein kinase R-like ER kinase (PERK) [3] [7].
Under physiological conditions, the chaperone protein GRP78/BiP binds these sensors, maintaining them in an inactive state. During ER stress, GRP78 dissociates to assist misfolded protein refolding, allowing sensor activation. The primary objectives of the UPR are to:
Table 1: Major UPR Sensors and Their Functions
Sensor | Activation Mechanism | Primary Downstream Targets | Biological Outcomes |
---|---|---|---|
PERK | Homodimerization and autophosphorylation | eIF2α, ATF4, CHOP, NRF2 | Translational suppression, antioxidant response, apoptosis |
IRE1α | Oligomerization and autophosphorylation | XBP1 splicing, JNK, RIDD | ER chaperone expression, lipid biosynthesis, apoptosis |
ATF6 | Golgi-mediated proteolytic cleavage | ER chaperones, XBP1 | Expansion of ER folding capacity |
Among UPR sensors, PERK uniquely governs translational control through eukaryotic initiation factor 2α (eIF2α) phosphorylation. Upon dissociation from GRP78, PERK homodimerizes and autophosphorylates its kinase domain, acquiring catalytic activity. Activated PERK phosphorylates eIF2α at serine 51, inhibiting the exchange of GDP for GTP—a step essential for ribosomal initiation complex assembly. This results in rapid suppression of cap-dependent protein synthesis, reducing the influx of nascent proteins into the ER [3] [4] [10].
Paradoxically, phosphorylated eIF2α (p-eIF2α) selectively enhances translation of mRNAs with upstream open reading frames (uORFs), most notably activating transcription factor 4 (ATF4). ATF4 orchestrates a transcriptional program promoting amino acid metabolism, redox homeostasis, and autophagy. However, chronic PERK activation drives sustained ATF4 expression, which upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) [4] [7] [10]. CHOP induces cell death by:
PERK also regulates redox balance through nuclear factor erythroid 2-related factor 2 (NRF2). Phosphorylation by PERK releases NRF2 from KEAP1-mediated degradation, allowing nuclear translocation and transcription of antioxidant genes (e.g., heme oxygenase-1) [1] [7]. This dual role in apoptosis and cytoprotection makes PERK a context-dependent therapeutic target.
Table 2: Key Downstream Effectors of PERK Signaling
Effector | Activation Mechanism | Primary Functions | Pathological Consequences of Chronic Activation |
---|---|---|---|
p-eIF2α | Direct phosphorylation by PERK | Global translational attenuation, selective ATF4 translation | Sustained translational shutdown impairs synaptic function |
ATF4 | Enhanced translation via p-eIF2α | Amino acid metabolism, autophagy, CHOP induction | Apoptosis via CHOP and oxidative stress |
CHOP | Transcriptional activation by ATF4 | Downregulation of Bcl-2, ERO1α induction | Apoptosis in neurons, β-cells, and cardiomyocytes |
NRF2 | PERK-mediated phosphorylation and KEAP1 dissociation | Antioxidant gene expression | Context-dependent tumor suppression or promotion |
The PERK pathway exhibits dichotomous roles in disease—protective in myelination disorders but detrimental in neurodegeneration and tumor progression. This duality necessitates context-specific therapeutic modulation.
Neurodegenerative Diseases
Chronic PERK activation is a hallmark of Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS). In AD, PERK hyperactivation correlates with tau phosphorylation and neurofibrillary tangle formation. PERK phosphorylates glycogen synthase kinase-3β (GSK3β), which hyperphosphorylates tau, and activates caspases that generate neurotoxic tau fragments [4] [7]. In PD models, α-synuclein aggregates impair ER-Golgi trafficking, driving persistent PERK/eIF2α signaling that culminates in dopaminergic neuron loss [6] [9]. Critically, translational repression by p-eIF2α depletes synaptic proteins, contributing to cognitive and motor deficits independent of cell death [9].
Oncology
Tumors exploit PERK to survive hypoxia, nutrient deprivation, and chemotherapy. PERK activation in cancer:
Metabolic and Inflammatory Disorders
In diabetic retinopathy and peripheral neuropathy, hyperglycemia induces ROS-mediated ER stress. PERK activation in retinal cells promotes inflammation and vascular leakage, while in neurons, it triggers mitochondrial dysfunction and apoptosis via CHOP [3] [6]. PERK also modulates NF-κB signaling, linking ER stress to inflammation in multiple sclerosis [4] [8].
Table 3: Therapeutic Effects of PERK Inhibition in Preclinical Models
Disease Context | PERK Inhibitor | Key Outcomes | Mechanistic Insights |
---|---|---|---|
Pancreatic Cancer | GSK2656157 | 54–114% tumor growth inhibition at 150 mg/kg (oral) | Suppressed ATF4-CHOP axis, reduced angiogenesis |
Alzheimer’s Disease | GSK2606414 | Reduced tau phosphorylation, improved cognition | Inhibited PERK-mediated GSK3β and caspase activation |
Parkinson’s Disease | GSK2606414 | Protection of dopaminergic neurons | Attenuated CHOP and mitochondrial ROS |
Diabetic Neuropathy | GSK2606414 | Reduced neuronal apoptosis | Normalized Bax/Bcl-2 ratio, inhibited caspase-3 |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4